molecular formula C11H14N4O2 B1671503 Epirizole CAS No. 18694-40-1

Epirizole

Cat. No.: B1671503
CAS No.: 18694-40-1
M. Wt: 234.25 g/mol
InChI Key: RHAXSHUQNIEUEY-UHFFFAOYSA-N
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Description

Epirizole is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for muscle and joint pain. It is known chemically as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine. This compound is characterized by its anti-inflammatory properties and is used to alleviate symptoms associated with conditions such as arthritis .

Biochemical Analysis

Biochemical Properties

Mepirizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to increase the expression of MDR1 mRNA in Caco-2 cells, indicating its interaction with the P-glycoprotein/MDR1 transporter . Additionally, Mthis compound has been shown to interact with enzymes involved in lipid peroxidation, such as xanthine oxidase, leading to the generation of active oxygen species . These interactions highlight the compound’s role in modulating oxidative stress and inflammation.

Cellular Effects

Mthis compound exerts various effects on different types of cells and cellular processes. In Caco-2 cells, it increases the expression of MDR1 mRNA, which is involved in drug transport and resistance . In rat models, Mthis compound induces duodenal ulcers by increasing lipid peroxidation and myeloperoxidase activity in the duodenal mucosa . These effects suggest that Mthis compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of inflammation and oxidative stress.

Molecular Mechanism

The molecular mechanism of Mthis compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Mthis compound has been shown to inhibit xanthine oxidase, reducing the production of reactive oxygen species and lipid peroxidation . Additionally, it increases the expression of MDR1 mRNA in Caco-2 cells, suggesting a role in modulating drug transport and resistance . These molecular interactions contribute to the compound’s anti-inflammatory and cytoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mthis compound change over time. Studies have shown that Mthis compound induces duodenal ulcers in rats within a short period after administration, with significant increases in lipid peroxidation and myeloperoxidase activity observed within hours . The compound’s stability and degradation over time have not been extensively studied, but its rapid induction of ulcers suggests a potent and immediate effect on cellular function.

Dosage Effects in Animal Models

The effects of Mthis compound vary with different dosages in animal models. High doses of Mthis compound (100-200 mg/kg) have been shown to induce severe duodenal ulcers and gastric erosions in rats . These effects are dose-dependent, with higher doses leading to more pronounced ulceration and inflammation. At lower doses, Mthis compound still exerts anti-inflammatory effects but with reduced toxicity.

Metabolic Pathways

Mthis compound is involved in metabolic pathways related to oxidative stress and inflammation. It interacts with enzymes such as xanthine oxidase, leading to the production of reactive oxygen species and lipid peroxidation . These interactions suggest that Mthis compound plays a role in modulating metabolic flux and metabolite levels, particularly in the context of inflammation and oxidative stress.

Transport and Distribution

Mthis compound is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein/MDR1 . This transporter is involved in the efflux of drugs and other compounds from cells, suggesting that Mthis compound may be actively transported out of cells to modulate its intracellular concentration and effects.

Subcellular Localization

The subcellular localization of Mthis compound has not been extensively studied. Its interaction with P-glycoprotein/MDR1 suggests that it may be localized to cellular membranes where this transporter is expressed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epirizole involves a two-step reaction process: substitution and cyclization. The initial step involves the substitution of halogen atoms, preferably bromine and chlorine, in the presence of solvents such as toluene or N,N-dimethylformamide (DMF). The second step is cyclization, which forms the final compound. This method is efficient as it produces fewer by-products and does not require column chromatography for purification .

Industrial Production Methods

For industrial production, the same synthetic route is employed, but on a larger scale. The use of toluene or DMF as solvents ensures high yield and purity of the final product. The process is optimized to reduce production time and cost, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Epirizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products Formed

Scientific Research Applications

Epirizole has a wide range of applications in scientific research:

Mechanism of Action

Epirizole exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing their production, this compound alleviates inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory properties.

    Naproxen: Known for its long-lasting effects in pain relief.

    Diclofenac: Widely used for its potent anti-inflammatory action.

Uniqueness of Epirizole

This compound is unique due to its specific chemical structure, which allows for efficient inhibition of cyclooxygenase enzymes with fewer side effects compared to other NSAIDs. Its dual substitution and cyclization synthesis route also make it distinct in terms of production efficiency .

Properties

IUPAC Name

4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXSHUQNIEUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045422
Record name Epirizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18694-40-1
Record name Epirizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18694-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epirizole [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epirizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epirizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epirizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

90-92
Record name Epirizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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